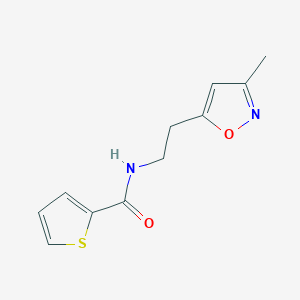

N-(2-(3-甲基异恶唑-5-基)乙基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

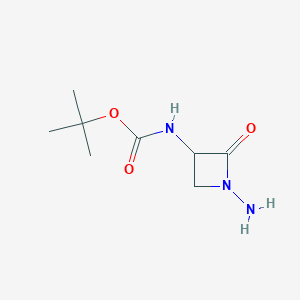

描述

“N-(2-(3-methylisoxazol-5-yl)ethyl)thiophene-2-carboxamide” is a compound with the molecular formula C11H12N2O2S and a molecular weight of 236.29. It belongs to the family of isoxazole derivatives, which are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to have a wide spectrum of biological activities and therapeutic potential .

科学研究应用

合成和生物活性

- N-(2-(3-甲基异恶唑-5-基)乙基)噻吩-2-甲酰胺及其衍生物和配合物的合成是一个重要的研究领域。例如,已合成新型化合物 2-((1-羟基萘-2-基)亚甲基氨基)-5,6-二氢-4H-环戊[b]噻吩-3-甲酸乙酯,并研究了其针对各种致病菌株和白色念珠菌的抗菌和抗真菌活性 (Altundas 等人,2010)。

抗菌应用

- 与 N-(2-(3-甲基异恶唑-5-基)乙基)噻吩-2-甲酰胺相关的化合物已在抗菌应用中显示出潜力。例如,N-((1,3-二苯基-5-芳基-1H-吡唑-4-基)磺酰基)噻吩-2-甲酰胺对枯草芽孢杆菌表现出显着的抗菌活性,对黑曲霉表现出抗真菌活性 (Sowmya 等人,2018)。

成骨和可生物降解应用

- 在骨骼疾病领域,N-(2-(3-甲基异恶唑-5-基)乙基)噻吩-2-甲酰胺的衍生物已被用于开发可生物降解的微球,以持续释放成骨化合物,显示出骨工程的潜力 (Umeki 等人,2010)。

杀软体动物特性

- 研究还探讨了相关噻唑并[5,4-d]嘧啶的杀软体动物特性,这可能对控制血吸虫病(由寄生虫引起的疾病)具有意义 (El-bayouki 和 Basyouni,1988)。

荧光染料和电致变色特性

- 该化合物已被用作合成荧光染料和研究电致变色特性的构件。例如,结构上相关的 N-乙氧羰基芘和苝硫酰胺已合成,用于荧光染料 (Witalewska 等人,2019)。

杂环合成

- 该化合物在杂环化合物的合成中发挥作用。例如,已合成苯并[b]噻吩-2-基-肼基酯,用于创建各种杂环衍生物,表明该化合物可用作复杂的化学合成 (Mohareb 等人,2004)。

有机合成中的 Gewald 反应

- 涉及噻吩衍生物合成的 Gewald 反应是相关化合物被利用的另一个领域。该反应对于在有机催化条件下形成各种噻吩衍生物非常重要 (Abaee 和 Cheraghi,2013)。

未来方向

Given the wide spectrum of biological activities and therapeutic potential of isoxazole derivatives , there is significant interest in the development of new synthetic strategies and the design of new isoxazole derivatives . Future research could focus on these areas, as well as on understanding the specific properties and potential applications of “N-(2-(3-methylisoxazol-5-yl)ethyl)thiophene-2-carboxamide”.

作用机制

Target of Action

The primary target of this compound is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) selective for mites . GABA is an inhibitory neurotransmitter in the central nervous system of mammals and plays a crucial role in reducing neuronal excitability .

Mode of Action

This compound acts as a non-competitive antagonist of the GABACl . By binding to these channels, it inhibits the flow of chloride ions across the cell membrane, disrupting the normal functioning of nerve cells in mites and leading to their paralysis and death .

Biochemical Pathways

It is known that the inhibition of gabacl disrupts the normal functioning of nerve cells in mites, leading to their paralysis and death .

Result of Action

The molecular and cellular effects of this compound’s action result in the paralysis and death of mites . This is due to the disruption of normal nerve cell functioning caused by the inhibition of GABACl .

属性

IUPAC Name |

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-8-7-9(15-13-8)4-5-12-11(14)10-3-2-6-16-10/h2-3,6-7H,4-5H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQBQAQNYNXKSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCNC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-Methoxyphenyl)sulfonylazetidin-3-yl]prop-2-enamide](/img/structure/B2976974.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate](/img/structure/B2976975.png)

![(3E)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2976977.png)

![2-(4-(Pyridin-4-ylmethyl)phenyl)-4,4a,5,5a,6,6a-hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B2976982.png)

![8-(2,5-dimethylphenyl)-3-hexyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2976984.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2976985.png)

![3-[[(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2976986.png)

![N-Methyl-4-[4-(prop-2-enoylamino)benzoyl]morpholine-2-carboxamide](/img/structure/B2976988.png)